molecular formula C13H15NO2 B8424808 N-Benzyl-N-methyl-3-oxocyclobutanecarboxamide

N-Benzyl-N-methyl-3-oxocyclobutanecarboxamide

Cat. No. B8424808
M. Wt: 217.26 g/mol
InChI Key: KEMAHBLYUIWAAF-UHFFFAOYSA-N
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Patent
US07812040B2

Procedure details

Acid, 3-oxocyclobutanecarboxylic acid (12.7 g, 0.11 mol), N-benzylmethylamine (15.7 mL, 0.12 mol), and triethylamine (48 mL, 0.33 mol) were dissolved in DMF (100 mL). BOP (49 g, 11 mol) was added at 0° C. under stirring in argon. The mixture was stirred at 20° C. for 20 h, evaporated, and the residue was dried at 0.5 mmHg. The residue was purified by chromatography (silica gel, 63-100 μm, 750 mL, CCl4→CHCl3, CHCl3/MeOH 100:0→95:5). The title compound (15.5 g, 64%) was obtained as a colorless oil. 1H NMR-data (DMSO-d6): 7.20 (m, 5H, Ph); 4.62 s, 4.55 s (2H, CH2); 3.46-3.62 (m, 1H); 3.28 (m, 4H,); 2.85 s, 2.94 s (3H, NCH3).
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
15.7 mL
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
49 g
Type
reactant
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:5][CH:4]([C:6]([OH:8])=O)[CH2:3]1.[CH2:9](CN)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[CH2:18]([N:20](CC)CC)C.F[P-](F)(F)(F)(F)F.N1(O[P+](N(C)C)(N(C)C)N(C)C)C2C=CC=CC=2N=N1>CN(C=O)C>[CH2:9]([N:20]([CH3:18])[C:6]([CH:4]1[CH2:3][C:2](=[O:1])[CH2:5]1)=[O:8])[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1 |f:3.4|

Inputs

Step One
Name
Quantity
12.7 g
Type
reactant
Smiles
O=C1CC(C1)C(=O)O
Name
Quantity
15.7 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)CN
Name
Quantity
48 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
49 g
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)O[P+](N(C)C)(N(C)C)N(C)C

Conditions

Stirring
Type
CUSTOM
Details
under stirring in argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 20° C. for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue was dried at 0.5 mmHg
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (silica gel, 63-100 μm, 750 mL, CCl4→CHCl3, CHCl3/MeOH 100:0→95:5)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(C(=O)C1CC(C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.5 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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